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Compound of Interest

Compound Name: Gancaonin M

Cat. No.: B175547 Get Quote

For researchers, scientists, and drug development professionals, this document provides a

comprehensive overview of proposed synthetic methodologies for Gancaonin M, a prenylated

isoflavone with potential therapeutic applications. Due to the absence of a published total

synthesis for Gancaonin M, this guide outlines plausible synthetic routes based on established

methods for the synthesis of structurally related isoflavones.

Gancaonin M, with the chemical structure 5,7-dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-

2-enyl)chromen-4-one, is a member of the flavonoid family of natural products.[1] Compounds

in this class have garnered significant interest for their diverse biological activities. This

document details two primary retrosynthetic approaches for its synthesis: one centered on the

Baker-Venkataraman rearrangement and another utilizing a Suzuki-Miyaura cross-coupling

reaction to construct the isoflavone core. Both strategies incorporate a key C-prenylation step

to introduce the characteristic 3-methylbut-2-enyl group at the C-8 position.

Data Presentation: Physicochemical Properties and
Proposed Reaction Efficiencies
For clarity and comparative purposes, the known physicochemical properties of Gancaonin M
are summarized below, along with estimated yields for the key synthetic transformations

proposed in this guide. These yields are based on literature precedents for analogous

reactions.
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Property Value Reference

Molecular Formula C₂₁H₂₀O₅ [1]

Molecular Weight 352.38 g/mol [1]

Appearance Solid [1]

Melting Point 139 - 141 °C [1]

Synthetic Step Proposed Method Estimated Yield (%)

Isoflavone Core Synthesis
Baker-Venkataraman

Rearrangement
70-85

Isoflavone Core Synthesis Suzuki-Miyaura Coupling 75-90

C-8 Prenylation Direct Electrophilic Substitution 40-60

Demethylation (Protective

Group Removal)

BBr₃ or other demethylating

agents
80-95

Experimental Protocols
Detailed experimental protocols for the two proposed synthetic routes to Gancaonin M are

provided below. These protocols are adapted from established procedures for the synthesis of

similar 8-prenylated isoflavones.

Route 1: Baker-Venkataraman Rearrangement Approach
This classical approach builds the isoflavone core through the rearrangement of a 2-

acyloxyacetophenone, followed by cyclization.

Step 1: Synthesis of 2-Hydroxy-4,6-dimethoxyacetophenone.

Starting Material: Phloroglucinol.

Procedure:
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To a solution of phloroglucinol in a suitable solvent (e.g., diethyl ether), add a methylating

agent (e.g., dimethyl sulfate) in the presence of a base (e.g., potassium carbonate).

The reaction is typically stirred at room temperature for 24-48 hours.

Following methylation, the intermediate is acylated using acetyl chloride and a Lewis acid

catalyst (e.g., aluminum chloride) in a Friedel-Crafts acylation reaction to yield 2-hydroxy-

4,6-dimethoxyacetophenone.

The product is purified by column chromatography.

Step 2: O-Acylation with 4-Methoxybenzoyl Chloride.

Starting Material: 2-Hydroxy-4,6-dimethoxyacetophenone.

Procedure:

Dissolve 2-hydroxy-4,6-dimethoxyacetophenone in a dry, aprotic solvent (e.g., pyridine or

dichloromethane).

Add 4-methoxybenzoyl chloride dropwise at 0 °C.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

The resulting 2-(4-methoxybenzoyloxy)-4,6-dimethoxyacetophenone is isolated by

extraction and purified by recrystallization or column chromatography.

Step 3: Baker-Venkataraman Rearrangement.

Starting Material: 2-(4-methoxybenzoyloxy)-4,6-dimethoxyacetophenone.

Procedure:

Dissolve the starting material in a dry, aprotic solvent such as THF or DMSO.[2]

Add a strong base, such as potassium tert-butoxide or sodium hydride, at room

temperature.[2]
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Stir the reaction mixture for 4-8 hours.

The reaction is quenched with an aqueous acid solution (e.g., 1 M HCl) to yield the β-

diketone intermediate.[3]

The product is extracted and purified.

Step 4: Cyclization to form the Isoflavone Core.

Starting Material: β-diketone from Step 3.

Procedure:

Dissolve the β-diketone in a suitable solvent such as glacial acetic acid.

Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

Heat the mixture to reflux for 2-4 hours to effect cyclodehydration.[4]

The resulting 5,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one is isolated by

precipitation or extraction and purified.

Step 5: C-8 Prenylation.

Starting Material: 5,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one.

Procedure:

Dissolve the isoflavone in a suitable solvent (e.g., dioxane or dichloromethane).

Add a Lewis acid catalyst (e.g., BF₃·OEt₂).

Add prenyl bromide or 2-methyl-3-buten-2-ol dropwise at room temperature.

Stir the reaction for 12-24 hours.

The reaction mixture is worked up with an aqueous solution, and the 8-prenylated product

is purified by column chromatography.
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Step 6: Demethylation to Gancaonin M.

Starting Material: 5,7-dimethoxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one.

Procedure:

Dissolve the prenylated isoflavone in a dry, chlorinated solvent (e.g., dichloromethane).

Cool the solution to -78 °C and add a solution of boron tribromide (BBr₃) in

dichloromethane dropwise.

Allow the reaction to slowly warm to room temperature and stir for 4-8 hours.

The reaction is carefully quenched with water or methanol, and the product, Gancaonin
M, is extracted and purified by preparative HPLC or column chromatography.

Route 2: Suzuki-Miyaura Cross-Coupling Approach
This modern approach offers a convergent and often higher-yielding route to the isoflavone

core.

Step 1: Synthesis of 3-Iodo-5,7-dimethoxychromen-4-one.

Starting Material: 2-Hydroxy-4,6-dimethoxyacetophenone.

Procedure:

The starting acetophenone is first converted to a chromone, typically by reaction with

dimethylformamide dimethyl acetal (DMF-DMA) followed by acid-catalyzed cyclization.

The resulting 5,7-dimethoxychromen-4-one is then iodinated at the C-3 position using an

iodinating agent such as N-iodosuccinimide (NIS) in the presence of a catalyst.

Step 2: Suzuki-Miyaura Cross-Coupling.

Starting Materials: 3-Iodo-5,7-dimethoxychromen-4-one and 4-methoxyphenylboronic acid.

Procedure:
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To a solution of the 3-iodochromone and 4-methoxyphenylboronic acid in a suitable

solvent system (e.g., toluene/ethanol/water or dioxane/water), add a palladium catalyst

(e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃ or K₂CO₃).[5][6]

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C

for 6-12 hours.[7]

After cooling, the reaction is worked up by extraction, and the product, 5,7-dimethoxy-3-(4-

methoxyphenyl)chromen-4-one, is purified by column chromatography.

Step 3: C-8 Prenylation.

Procedure: This step is identical to Step 5 in Route 1.

Step 4: Demethylation to Gancaonin M.

Procedure: This step is identical to Step 6 in Route 1.

Mandatory Visualizations
The following diagrams illustrate the proposed synthetic workflows and a relevant biological

signaling pathway.
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Caption: Proposed synthesis of Gancaonin M via the Baker-Venkataraman rearrangement.
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Caption: Proposed synthesis of Gancaonin M via the Suzuki-Miyaura cross-coupling.
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Caption: Postulated anti-inflammatory signaling pathway of Gancaonin M.

Concluding Remarks
The synthetic routes outlined in this document provide a solid foundation for the laboratory

synthesis of Gancaonin M. While these protocols are based on well-established chemical

transformations, researchers should note that optimization of reaction conditions may be

necessary to achieve the desired yields and purity. The provided diagrams offer a visual aid to

the synthetic workflows and the potential biological mechanism of action of Gancaonin M,

drawing parallels with the known activity of the structurally similar Gancaonin N, which has

been shown to attenuate inflammatory responses by downregulating the NF-κB and MAPK

signaling pathways.[8] Further research into the biological activities of Gancaonin M is

warranted and may be facilitated by the synthetic approaches described herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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